2-Acetyl-3,7-dimethylbenzo(b)thiophene
Description
2-Acetyl-3,7-dimethylbenzo[b]thiophene is a sulfur-containing heterocyclic compound featuring a benzo[b]thiophene core substituted with acetyl and methyl groups at positions 2, 3, and 5. The acetyl group at position 2 and methyl substituents at 3 and 7 influence electronic, steric, and pharmacological characteristics, making it a candidate for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-(3,7-dimethyl-1-benzothiophen-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12OS/c1-7-5-4-6-10-8(2)12(9(3)13)14-11(7)10/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCHHUKWYHUXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(S2)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3,7-dimethylbenzo(b)thiophene can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,7-dimethylbenzo(b)thiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3,7-dimethylbenzo(b)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the acetyl group can yield the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-Acetyl-3,7-dimethylbenzo(b)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-Acetyl-3,7-dimethylbenzo(b)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Selected Benzo[b]thiophene Derivatives
*Note: Data for 2-Acetyl-3,7-dimethylbenzo[b]thiophene are inferred from analogs like 2-acetyl-3-methylbenzo[b]thiophene .
- Electronic Effects: The acetyl group at position 2 introduces electron-withdrawing effects, stabilizing the thiophene ring and influencing reactivity.
- Lipophilicity : The additional methyl group in 2-acetyl-3,7-dimethylbenzo[b]thiophene increases logP compared to 2-acetyl-3-methylbenzo[b]thiophene, favoring membrane permeability but possibly reducing aqueous solubility .
Biological Activity
Overview
2-Acetyl-3,7-dimethylbenzo(b)thiophene is an organic compound with the molecular formula C12H12OS. It is part of the benzothiophene family, which includes sulfur-containing heterocyclic compounds known for their diverse biological activities. The compound features an acetyl group at the 2-position and two methyl groups at the 3- and 7-positions of the benzothiophene ring, contributing to its unique chemical and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H12OS |
| Molecular Weight | 220.29 g/mol |
| IUPAC Name | 1-(3,7-dimethyl-1-benzothiophen-2-yl)ethanone |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study published in Journal of Medicinal Chemistry reported that derivatives of benzothiophenes, including this compound, showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial enzyme activity, particularly beta-lactamase, which confers resistance to common antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance, a study demonstrated that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to modulate cell signaling pathways associated with cancer proliferation makes it a promising candidate for further drug development .
The biological effects of this compound are mediated through various pathways:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic processes in bacteria and cancer cells.
- Signal Transduction Modulation : It may affect cellular signaling pathways that regulate cell growth and apoptosis.
- Interaction with Receptors : The compound can interact with various receptors in biological systems, influencing their activity and downstream effects.
Case Studies
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several benzothiophene derivatives against clinical isolates. Results showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate effectiveness compared to other tested compounds .
- Cancer Cell Apoptosis : In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a significant increase in apoptotic cells (up to 70% at a concentration of 50 µM), indicating its potential role as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
